N-Ethyl-2-methylpyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-ethyl-2-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-3-10-13(11,12)8-5-4-6-9-7(8)2/h4-6,10H,3H2,1-2H3 |
InChI Key |
RAGKQBVDUCEFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methylpyridine-3-sulfonamide typically involves the sulfonation of 2-methylpyridine followed by the introduction of an ethyl group. One common method involves the reaction of 2-methylpyridine with chlorosulfonic acid to form 2-methylpyridine-3-sulfonyl chloride. This intermediate is then reacted with ethylamine to yield this compound. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethyl-2-methylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methylpyridine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares N-Ethyl-2-methylpyridine-3-sulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects and inferred properties based on published studies of analogous compounds:
Key Findings:
Substituent Impact on Solubility :
- The ethyl group in this compound reduces aqueous solubility compared to its methyl-substituted analog (N-Methyl-2-methylpyridine-3-sulfonamide) due to increased hydrophobicity. Unsubstituted pyridine-3-sulfonamide exhibits the highest solubility .
- Bulky substituents, as seen in the thiazolopyridine derivative from , further decrease solubility, highlighting a trade-off between lipophilicity and bioavailability .
Metabolic Stability :
- Methyl sulfonamide groups (e.g., in N-Methyl-2-methylpyridine-3-sulfonamide) are associated with higher metabolic stability due to resistance to cytochrome P450 (CYP450)-mediated oxidation. In contrast, ethyl groups may slightly reduce stability but extend half-life via slower clearance .
The thiazolopyridine derivative’s high logP (3.5–4.0) underscores the impact of aromatic bulky groups .
Research Implications and Limitations
- Pharmacokinetic Optimization : Evidence from methylsulfonamide-containing compounds (e.g., the thiazolopyridine derivative in ) suggests that small alkyl groups improve metabolic stability and target engagement. However, this compound’s ethyl group may offer a balance between stability and prolonged activity .
- Data Gaps : Direct experimental data on the target compound’s ADME (absorption, distribution, metabolism, excretion) properties are lacking. Computational modeling or in vitro assays are recommended to validate predicted behaviors.
Biological Activity
N-Ethyl-2-methylpyridine-3-sulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the context of antimicrobial and potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an ethyl group at the nitrogen position and a sulfonamide functional group. This structure is crucial for its biological activity, particularly its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis.
Target Enzymes
The primary target of this compound is dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, the compound disrupts the production of folate, ultimately leading to bacterial growth inhibition.
Mode of Action
The compound competes with PABA for binding to dihydropteroate synthase, effectively blocking the enzymatic reaction required for folic acid synthesis. This inhibition results in a decrease in bacterial DNA synthesis and cell proliferation.
Biochemical Pathways
The inhibition of folic acid synthesis affects several biochemical pathways critical for bacterial survival:
- Folic Acid Synthesis Pathway : This pathway is essential for the production of nucleic acids. By blocking this pathway, this compound prevents bacteria from synthesizing DNA and RNA.
- Cell Cycle Disruption : In cancer cells, similar mechanisms can lead to cell cycle arrest and apoptosis, suggesting potential anticancer applications .
Pharmacokinetics
This compound is primarily excreted unchanged in urine. Its pharmacokinetic profile indicates that it may have a favorable absorption and distribution profile, which could enhance its therapeutic efficacy against both bacterial infections and cancer cells.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria, including those resistant to conventional sulfonamides. The compound's structural similarity to PABA enhances its effectiveness in inhibiting bacterial growth at low micromolar concentrations .
Anticancer Potential
Recent research has explored the potential of this compound as an anticancer agent. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines by disrupting key signaling pathways such as PI3K/AKT/mTOR. Flow cytometric analyses have shown that treatment with the compound leads to cell cycle arrest in the G0/G1 phase and increased rates of apoptosis .
Case Studies
- Antibacterial Efficacy : A study involving laboratory strains of Escherichia coli revealed that this compound significantly inhibited bacterial growth compared to untreated controls. The minimum inhibitory concentration (MIC) was determined to be within the low micromolar range, showcasing its potential as an effective antibacterial agent.
- Cancer Cell Line Testing : In a series of experiments with HCT-116 colon cancer cells, this compound demonstrated notable anticancer activity. Western blot analysis confirmed that the compound effectively blocked AKT phosphorylation, leading to reduced cell proliferation and increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
